molecular formula C9H11NO2S B8720370 2-(Prop-1-en-2-yl)benzene-1-sulfonamide CAS No. 81403-45-4

2-(Prop-1-en-2-yl)benzene-1-sulfonamide

Cat. No. B8720370
Key on ui cas rn: 81403-45-4
M. Wt: 197.26 g/mol
InChI Key: XTFNFWMAZXAIQW-UHFFFAOYSA-N
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Patent
US04640704

Procedure details

A solution of anhydrous ammonia (1 ml, 40 mmol) in ether (25 ml) was cooled to 0° and to this was added 2-(1-methylethenyl)benzenesulfonyl chloride of Example 13 (2.9 g, 13 mmol). After stirring for 2 hours at 0° to 5° the ammonium chloride was removed by filtration of the filtrate concentrated to an oil which crystallized on standing to give 2.6 g of the title compound, m.p. 76°-85°.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-(1-methylethenyl)benzenesulfonyl chloride
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11](Cl)(=[O:13])=[O:12])=[CH2:4].[Cl-].[NH4+]>CCOCC>[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH2:1])(=[O:13])=[O:12])=[CH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
2-(1-methylethenyl)benzenesulfonyl chloride
Quantity
2.9 g
Type
reactant
Smiles
CC(=C)C1=C(C=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration of the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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